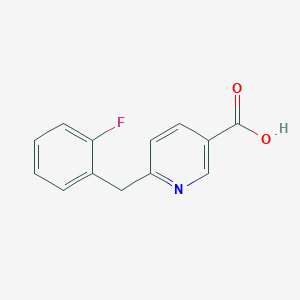

6-(2-Fluorobenzyl)nicotinic acid

Description

Contextualization of Nicotinic Acid Derivatives in Contemporary Chemical Research

The introduction of different substituents onto the pyridine (B92270) ring of nicotinic acid can dramatically alter its biological profile. For instance, some derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, while others have shown promise as agents against tuberculosis. frontiersin.orgnih.gov The versatility of this chemical class is a primary driver for its continued exploration in medicinal chemistry.

Rationale for Dedicated Investigation into 6-(2-Fluorobenzyl)nicotinic Acid

The specific focus on this compound stems from the strategic incorporation of a fluorobenzyl group. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can affect a molecule's absorption and distribution in the body.

While specific research findings on the biological activity of this compound are not widely available in public literature, the rationale for its investigation can be inferred from studies on structurally related compounds. For example, fluorinated nicotinic acid derivatives are utilized as building blocks for creating active pharmaceutical ingredients (APIs). ossila.com The presence of the 2-fluorobenzyl moiety at the 6-position of the nicotinic acid ring is a deliberate design choice aimed at exploring new structure-activity relationships and potentially discovering novel therapeutic applications.

Scope and Strategic Objectives of Academic Research on this compound

The academic research into this compound is likely to be multifaceted, with several key objectives guiding its investigation. Based on the broader interest in nicotinic acid derivatives, the strategic goals for studying this specific compound would likely include:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce this compound. This includes detailed characterization of the compound's chemical and physical properties.

Biological Screening: A crucial step involves screening the compound for a range of biological activities. Given the known properties of other nicotinic acid derivatives, this could include assays for anti-inflammatory, antimicrobial, and anticancer effects.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and observing the effects on its biological activity, researchers can build a comprehensive understanding of which molecular features are critical for its function.

Elucidation of Mechanism of Action: For any observed biological activity, a key goal is to understand the underlying molecular mechanism. This could involve identifying the specific protein targets with which the compound interacts.

While detailed research findings and extensive data tables for this compound are not yet prevalent in the public domain, the foundational knowledge of nicotinic acid and its analogues provides a strong impetus for its continued scientific exploration. The strategic combination of the nicotinic acid scaffold with a fluorobenzyl group represents a promising avenue for the discovery of new chemical entities with potential therapeutic value.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

6-[(2-fluorophenyl)methyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H10FNO2/c14-12-4-2-1-3-9(12)7-11-6-5-10(8-15-11)13(16)17/h1-6,8H,7H2,(H,16,17) |

InChI Key |

GCRUVDXKFATQBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 2 Fluorobenzyl Nicotinic Acid

Retrosynthetic Analysis and Key Disconnections for the 6-(2-Fluorobenzyl)nicotinic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the primary disconnections involve breaking the C-C bond between the pyridine (B92270) ring and the benzyl (B1604629) group, and the bonds within the nicotinic acid ring itself.

The most logical primary disconnection is the C6-C bond connecting the 2-fluorobenzyl group to the nicotinic acid core. This leads to a nicotinic acid synthon (a conceptual fragment) with a reactive site at the 6-position and a 2-fluorobenzyl synthon. The corresponding synthetic equivalents would be a 6-halonicotinic acid derivative and a 2-fluorobenzyl organometallic reagent, or a nicotinic acid derivative suitable for C-H activation and a 2-fluorobenzyl halide.

A further disconnection of the nicotinic acid ring can be envisioned through various cyclization strategies. Common methods for pyridine ring synthesis include the Hantzsch pyridine synthesis, Bohlmann-Rahtz pyridine synthesis, and various cycloaddition reactions. acsgcipr.orgresearchgate.net These approaches would involve acyclic precursors that can be assembled to form the substituted pyridine ring. For instance, a disconnection based on a [4+2] cycloaddition might lead to an α,β-unsaturated carbonyl compound and an enamine.

Development and Optimization of Synthetic Pathways to this compound

The development of a synthetic pathway for this compound requires careful consideration of the construction of the core structure and the introduction of the key substituent.

The nicotinic acid (pyridine-3-carboxylic acid) core can be synthesized through various methods, often starting from simple pyridine derivatives or acyclic precursors. wikipedia.org Industrially, nicotinic acid is often produced by the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine. wikipedia.orgnih.gov

For laboratory-scale synthesis, several strategies are available:

Oxidation of 3-Substituted Pyridines: A common method involves the oxidation of a pre-existing alkyl or other oxidizable group at the 3-position of the pyridine ring. For instance, the oxidation of 3-picoline with oxidizing agents like potassium permanganate (KMnO4) or nitric acid can yield nicotinic acid. nih.gov

From Nicotine: Nicotinic acid can also be prepared by the oxidation of nicotine, although this is less common for industrial production. orgsyn.org

Cyclization Reactions: As mentioned in the retrosynthetic analysis, building the pyridine ring from acyclic precursors is a versatile approach. The Hantzsch synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.org Modifications of this and other cyclization reactions can be used to introduce the necessary substituents for this compound.

Introducing the 2-fluorobenzyl group at the 6-position of the nicotinic acid ring is a critical step. Several C-C bond formation strategies can be employed:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille coupling, are powerful methods for forming C-C bonds. This would typically involve reacting a 6-halonicotinic acid derivative (e.g., 6-chloro- or 6-bromonicotinic acid) with a 2-fluorobenzyl organometallic reagent (e.g., a boronic acid, organozinc, or organotin reagent).

Nucleophilic Aromatic Substitution (SNAr): While less common for introducing alkyl groups, under certain conditions, a sufficiently activated pyridine ring could undergo nucleophilic substitution with a 2-fluorobenzyl nucleophile.

Radical Substitution: Minisci-type reactions can be used for the alkylation of electron-deficient heterocycles like pyridine. This would involve the generation of a 2-fluorobenzyl radical which then adds to the pyridine ring.

Direct C-H Arylation/Alkylation: Modern catalytic methods allow for the direct functionalization of C-H bonds. A transition-metal catalyst could mediate the coupling of a nicotinic acid derivative with a 2-fluorobenzyl halide or a related precursor.

Protecting groups are often necessary in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. uchicago.eduwikipedia.org In the synthesis of this compound, the carboxylic acid group is a key functional group that may require protection.

Protection of the Carboxylic Acid: The carboxylic acid group is acidic and can interfere with reactions involving strong bases or organometallic reagents. It is often converted to an ester (e.g., methyl, ethyl, or benzyl ester) to protect it. libretexts.org The choice of ester depends on the conditions required for its subsequent removal (deprotection). For example, a benzyl ester can be removed by hydrogenolysis, which is a mild method that is often compatible with other functional groups. libretexts.org

Orthogonal Protection: In more complex synthetic routes, orthogonal protecting groups might be employed. These are groups that can be removed under different conditions, allowing for selective deprotection of one functional group in the presence of another. uchicago.edu

The general criteria for a good protecting group include being easy to introduce and remove in high yield, stable to the reaction conditions of subsequent steps, and not interfering with the desired transformations. uchicago.edu

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. mdpi.com

Transition Metal Catalysis: As mentioned earlier, palladium-catalyzed cross-coupling reactions are highly effective for introducing the 2-fluorobenzyl group. researchgate.net Nickel and copper catalysts are also widely used for similar transformations and can sometimes offer different reactivity or be more cost-effective. organic-chemistry.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions and can be applied to the formation of C-C bonds under mild conditions. researchgate.net A photoredox-catalyzed Minisci-type reaction could be a viable approach for the benzylation of the nicotinic acid core.

Biocatalysis: Enzymatic methods are gaining traction for their high selectivity and environmentally friendly nature. frontiersin.orgnih.gov While a specific enzyme for the direct synthesis of this compound may not be readily available, enzymatic resolutions or transformations of intermediates could be incorporated into the synthetic route.

Below is an interactive data table summarizing catalytic approaches.

| Catalytic Approach | Catalyst Example | Reaction Type | Key Bond Formation |

| Transition Metal Catalysis | Pd(PPh3)4 | Suzuki Coupling | C(sp2)-C(sp3) |

| Transition Metal Catalysis | NiCl2(dppp) | Negishi Coupling | C(sp2)-C(sp3) |

| Photoredox Catalysis | Ru(bpy)3Cl2 | Minisci Reaction | C(sp2)-C(sp3) |

Advanced Purification and Isolation Techniques for this compound and its Intermediates

The purification of the final product and synthetic intermediates is essential to ensure high purity.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. orgsyn.org The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For nicotinic acid and its derivatives, water is often a suitable solvent for recrystallization. orgsyn.orggoogle.com The process can be optimized by adjusting the pH, as the solubility of carboxylic acids is pH-dependent.

Chromatography: Column chromatography is a versatile method for separating mixtures of compounds based on their differential adsorption to a stationary phase. For nicotinic acid derivatives, silica gel is a common stationary phase, and a mixture of solvents with varying polarities is used as the mobile phase. researchgate.net High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve very high purity.

Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by acid-base extraction. The compound can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then washed with an organic solvent to remove neutral or basic impurities. Finally, the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be collected by filtration. researchgate.net

The following is an interactive data table summarizing purification techniques.

| Purification Technique | Principle | Application |

| Recrystallization | Differential solubility at varying temperatures | Purification of solid final product and intermediates |

| Column Chromatography | Differential adsorption to a stationary phase | Separation of reaction mixtures and purification of intermediates |

| Acid-Base Extraction | Differential solubility in acidic and basic aqueous solutions | Purification of the final carboxylic acid product from neutral or basic impurities |

Advanced Spectroscopic and Crystallographic Characterization of 6 2 Fluorobenzyl Nicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 6-(2-Fluorobenzyl)nicotinic acid in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of proton and carbon environments, their connectivity, and spatial arrangements can be assembled.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments within the molecule. The aromatic protons on the nicotinic acid and the 2-fluorobenzyl moieties resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings. libretexts.orgmsu.edu The methylene (B1212753) protons of the benzyl (B1604629) group appear as a singlet or a multiplet, depending on the solvent and temperature, in the range of 4.0-4.5 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms. ucl.ac.uk The carboxyl carbon is typically observed at the most downfield position, often above 165 ppm. rsc.org The aromatic carbons of both rings resonate between 110 and 160 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.

A detailed analysis of the coupling constants (J-values) in the ¹H NMR spectrum allows for the determination of the substitution pattern on the aromatic rings. For instance, the ortho, meta, and para couplings between adjacent protons on the pyridine (B92270) and benzene (B151609) rings provide definitive evidence for their relative positions. stackexchange.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 (Pyridine) | 9.0 - 9.2 | - |

| H4 (Pyridine) | 8.2 - 8.4 | - |

| H5 (Pyridine) | 7.5 - 7.7 | - |

| CH₂ (Benzyl) | 4.1 - 4.3 | 35 - 40 |

| H3' (Fluorobenzyl) | 7.1 - 7.3 | - |

| H4' (Fluorobenzyl) | 7.2 - 7.4 | - |

| H5' (Fluorobenzyl) | 7.0 - 7.2 | - |

| H6' (Fluorobenzyl) | 7.3 - 7.5 | - |

| C2 (Pyridine) | - | 150 - 153 |

| C3 (Pyridine) | - | 130 - 133 |

| C4 (Pyridine) | - | 138 - 141 |

| C5 (Pyridine) | - | 123 - 126 |

| C6 (Pyridine) | - | 158 - 161 |

| COOH | - | 166 - 169 |

| C1' (Fluorobenzyl) | - | 128 - 131 |

| C2' (Fluorobenzyl) | - | 160 - 163 (d, ¹JCF ≈ 245 Hz) |

| C3' (Fluorobenzyl) | - | 115 - 118 (d, ²JCF ≈ 21 Hz) |

| C4' (Fluorobenzyl) | - | 130 - 133 (d, ³JCF ≈ 8 Hz) |

| C5' (Fluorobenzyl) | - | 124 - 127 (d, ⁴JCF ≈ 3 Hz) |

| C6' (Fluorobenzyl) | - | 131 - 134 (d, ³JCF ≈ 5 Hz) |

| CH₂ (Benzyl) | 4.1 - 4.3 | 35 - 40 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary depending on the solvent, concentration, and temperature.

To unequivocally assign all proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of 2D NMR experiments is employed. sdsu.eduipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are J-coupled, typically over two or three bonds. This is instrumental in tracing the connectivity of protons within the pyridine and fluorobenzyl rings. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com Each cross-peak indicates a carbon atom and its attached proton(s), greatly simplifying the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for identifying quaternary carbons (those without attached protons) and for linking the benzyl and nicotinic acid fragments of the molecule. For example, correlations from the benzylic protons to the carbons of the pyridine ring confirm the C6-substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. rsc.org Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for probing its molecular vibrations. nih.govjocpr.com

The IR spectrum is characterized by strong absorption bands corresponding to the stretching and bending vibrations of specific bonds. researchgate.netchemicalbook.com Key expected vibrational modes include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, often showing evidence of hydrogen bonding. researchgate.net

C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net

C=C and C=N stretches: Aromatic ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net

C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ range is indicative of the carbon-fluorine bond.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. rsc.org The aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Moderate |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Moderate |

| C=C/C=N stretch (Aromatic Rings) | 1400-1600 | Strong |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Weak |

| C-F stretch | 1000-1400 | Moderate |

| O-H bend (Carboxylic Acid) | 1395-1440 | Weak |

| C-H bend (Aromatic) | 690-900 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of this compound and for elucidating its fragmentation pattern, which provides further structural confirmation. vu.nl HRMS can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition.

The expected exact mass for this compound (C₁₃H₁₀FNO₂) can be calculated and compared with the experimentally determined value. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electrospray ionization (ESI), provides valuable insights into the molecule's structure. nih.gov Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), cleavage of the benzyl C-C bond, and fragmentation of the pyridine and fluorophenyl rings. miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. science-softcon.de The chromophores in this compound are the nicotinic acid and the 2-fluorobenzyl moieties. The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol (B145695) or methanol, will show absorption bands corresponding to π→π* and n→π* electronic transitions within these aromatic systems. researchgate.netstarna.comspectrabase.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific compound, this compound. While extensive research exists on related nicotinic acid derivatives, the precise crystal structure, molecular geometry, and supramolecular assembly of this compound have not been detailed in publicly accessible records.

Therefore, the following sections, which are predicated on the availability of such data, cannot be populated with specific experimental findings for the title compound. The information that would typically be presented is outlined below to illustrate the standard approach for such an analysis, should the data become available in the future.

Crystal Growth Strategies for this compound

The successful determination of a crystal structure by X-ray diffraction is critically dependent on the availability of high-quality, single crystals. The growth of such crystals of this compound would likely involve systematic screening of various crystallization techniques. Common methods that would be employed include:

Slow Evaporation: This technique involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at a constant temperature. The choice of solvent is crucial and would be guided by the solubility profile of the compound.

Vapor Diffusion: This method is executed by dissolving the compound in a solvent in which it is readily soluble, and then placing this solution in a sealed container with a larger volume of a less-volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature lowers the solubility, leading to the formation of crystals. The rate of cooling is a critical parameter that influences crystal quality.

The selection of appropriate solvents and conditions would be a matter of empirical investigation, with the goal of obtaining well-formed, single crystals of sufficient size and quality for X-ray diffraction analysis.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without an experimentally determined crystal structure, a quantitative analysis of the intramolecular geometry of this compound is not possible. However, based on the known structures of similar nicotinic acid and benzyl derivatives, a hypothetical table of expected bond lengths and angles could be constructed for illustrative purposes. This would typically involve standard values for C-C, C-N, C-O, C-F, and C-H bonds within the pyridine ring, carboxylic acid group, and the fluorobenzyl substituent. The dihedral angles would be of particular interest as they would define the three-dimensional conformation of the molecule, especially the rotational orientation of the fluorobenzyl group relative to the nicotinic acid core.

| Parameter | Atoms Involved | Expected Value (Å or °) |

| Bond Length | C-F | ~1.35 |

| Bond Length | C=O (carbonyl) | ~1.21 |

| Bond Length | C-O (hydroxyl) | ~1.31 |

| Bond Angle | C-C-F | ~118-122 |

| Bond Angle | O=C-O | ~123 |

| Dihedral Angle | C(pyridyl)-C(methylene)-C(benzyl)-C(fluoro) | Conformation dependent |

This table is hypothetical and intended for illustrative purposes only, as no experimental data is available.

Elucidation of Intermolecular Interactions, Including Hydrogen Bonding Networks and π-π Stacking

The supramolecular architecture of this compound in the solid state would be governed by a variety of intermolecular interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it would be expected to form robust hydrogen bonding networks. These could involve the formation of dimers through O-H···O interactions between the carboxylic acid groups of two molecules, or more extended chains involving the pyridine nitrogen atom (O-H···N).

Computational and Theoretical Investigations of 6 2 Fluorobenzyl Nicotinic Acid

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular structure and properties. For 6-(2-Fluorobenzyl)nicotinic acid, these calculations would be essential in elucidating its fundamental characteristics.

Geometry Optimization and Conformational Analysis of this compound

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a molecule like this compound, which possesses rotational freedom around the bond connecting the benzyl (B1604629) group to the nicotinic acid core, a conformational analysis would be crucial. This analysis would identify the various low-energy conformers and the energy barriers between them, providing a picture of the molecule's flexibility. However, no such analysis has been reported in the scientific literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Electrostatic Potential Surfaces (ESPs)

Understanding the electronic structure is key to predicting a molecule's reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy and distribution of these orbitals would indicate the most likely sites for electron donation and acceptance. Similarly, an Electrostatic Potential Surface (ESP) map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This vital information is currently unavailable for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be invaluable for characterizing this compound and would serve as a powerful tool for experimentalists in confirming its synthesis and purity. At present, no such predicted spectra have been published.

Reactivity Indices and Fukui Functions for Electrophilic and Nucleophilic Sites

To gain a more quantitative understanding of its reactivity, one could calculate various reactivity indices derived from conceptual Density Functional Theory (DFT). Fukui functions, for instance, are powerful tools for identifying the specific atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. This level of detailed reactivity analysis has not yet been performed for this compound.

Molecular Dynamics (MD) Simulations: Unveiling Dynamics in Solution

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior in a solution environment over time.

Analysis of Conformational Dynamics and Flexibility in Solution

An MD simulation of this compound would reveal how its conformation and flexibility are influenced by solvent molecules. This would provide a more realistic understanding of its behavior in a biological or chemical system. Such a study would complement the gas-phase conformational analysis by showing which conformations are favored in a specific solvent and how the molecule moves and flexes. Regrettably, no MD simulation studies have been reported for this compound.

Solvent Effects on the Structure and Reactivity of this compound

Computational studies investigating the influence of solvents on the molecular structure and chemical reactivity of this compound are limited in publicly available scientific literature. However, theoretical principles and data from related nicotinic acid derivatives allow for a qualitative discussion of the expected solvent effects.

In polar protic solvents , such as water or ethanol (B145695), strong hydrogen bonding interactions are expected with the carboxylic acid group and the pyridine (B92270) nitrogen. These interactions can lead to:

Enhanced acidity of the carboxylic acid group, facilitating its deprotonation.

Stabilization of the corresponding carboxylate anion , which would increase the solubility of the compound in these solvents.

Potential for the solvent to mediate proton transfer reactions involving the carboxylic acid.

In polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), the solvent molecules can act as hydrogen bond acceptors for the carboxylic acid proton. While not as effective at stabilizing the carboxylate anion as protic solvents, they can still significantly influence the compound's solubility and reactivity profile. Studies on related fluorinated nicotinic acid derivatives have noted moderate solubility in such solvents.

Conversely, in non-polar solvents , such as hexane (B92381) or toluene, the non-polar benzyl and fluorophenyl portions of the molecule would be more favorably solvated. This environment would likely lead to:

Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, a common feature in nicotinic acid derivatives in non-polar environments.

Aggregation or dimerization of the molecules through hydrogen bonding between the carboxylic acid moieties.

Lowered apparent acidity of the carboxylic acid group compared to its state in polar solvents.

The reactivity of this compound will also be solvent-dependent. For instance, nucleophilic substitution reactions on the pyridine ring or reactions involving the carboxylic acid group (e.g., esterification) would have their rates and mechanisms influenced by the solvent's ability to stabilize transition states and solvate reactants.

While specific experimental or computational data for this compound is not available, the table below hypothesizes the expected qualitative effects of different solvent types on key molecular properties, based on general chemical principles and findings for analogous compounds. uni-pannon.huresearchgate.net

| Solvent Type | Expected Effect on Carboxylic Acid Acidity | Predominant Intermolecular Interactions | Expected Conformational Effects |

| Polar Protic (e.g., Water, Ethanol) | Increase | Hydrogen bonding with COOH and pyridine N | Extended conformation, solvent-separated ions |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate Increase | Dipole-dipole, H-bond accepting | Solvation of polar groups |

| Non-polar (e.g., Hexane, Toluene) | Decrease | van der Waals forces, potential for intramolecular H-bonding | Compact or dimeric structures |

Further dedicated computational studies, employing methods such as Density Functional Theory (DFT) with implicit and explicit solvent models, would be necessary to quantify these effects and provide a detailed understanding of the solvent's role in the chemical behavior of this compound.

Chemical Derivatization and Functionalization Strategies for the 6 2 Fluorobenzyl Nicotinic Acid Scaffold

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily transformed into a variety of other functional groups.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid or tosic acid), is a common method. masterorganicchemistry.com To drive the reaction to completion, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates, milder conditions can be employed, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). rug.nl

A study on the esterification of various nicotinic acid derivatives demonstrated successful acylation of alcohols using nicotinic acid hydrochlorides in the presence of triethylamine in anhydrous methylene (B1212753) chloride. belnauka.by This method could be applied to 6-(2-Fluorobenzyl)nicotinic acid to produce a range of ester derivatives.

Amidation: The formation of amides from the carboxylic acid is another key modification. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can directly couple the carboxylic acid with an amine, offering a milder and more efficient route. Nicotinic acid and its derivatives can be converted to the corresponding amides, which are sometimes used to reduce side effects associated with the parent carboxylic acid. belnauka.by

| Reaction | Reagents | Product | Notes |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium-driven reaction. |

| Esterification | Alcohol (R-OH), DCC, DMAP | Ester | Milder conditions, suitable for sensitive substrates. |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide | Via acyl chloride intermediate. |

| Amidation | Amine (R₂NH), Coupling Agent (e.g., HATU) | Amide | Direct coupling, mild conditions. |

Reduction to Alcohol or Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether are effective for the complete reduction of the carboxylic acid to the corresponding primary alcohol, (6-(2-fluorobenzyl)pyridin-3-yl)methanol. Borane (BH₃) complexes, such as BH₃·THF, are also commonly used and can offer better selectivity in the presence of other reducible functional groups.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as the aldehyde is more easily reduced than the starting material. This transformation is often achieved indirectly. One common method involves first converting the carboxylic acid to a Weinreb amide, which can then be reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). Alternatively, the carboxylic acid can be reduced to the primary alcohol and then carefully oxidized back to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

| Target Functional Group | Reagent(s) | Intermediate (if any) |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | None |

| Aldehyde | 1. Weinreb amide formation 2. DIBAL-H | Weinreb Amide |

| Aldehyde | 1. LiAlH₄ or BH₃ 2. PCC or Dess-Martin Periodinane | Primary Alcohol |

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards various substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. wikipedia.org When these reactions do occur, substitution is typically directed to the 3- and 5-positions. For this compound, the existing substituents will also influence the position of any further substitution. The carboxylic acid group is a deactivating meta-director, and the benzyl (B1604629) group is a weakly activating ortho-, para-director. Therefore, electrophilic substitution would be predicted to occur at the 5-position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂ and a Lewis acid). msu.edu However, harsh conditions are often required, which can lead to low yields.

Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Positions

Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring through metal-catalyzed cross-coupling reactions. These reactions offer a powerful way to introduce new carbon-carbon and carbon-heteroatom bonds at previously unsubstituted positions.

Palladium- and Nickel-catalyzed reactions are prominent in this area. nih.govacs.org For instance, direct arylation reactions can couple the pyridine C-H bonds with aryl halides. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. For nicotinic acid derivatives, nickel-catalyzed C5-selective alkenylation has been demonstrated. nih.gov This suggests that the 5-position of the this compound ring could be a viable site for such transformations.

Common cross-coupling reactions that could be adapted for the functionalization of this scaffold include:

Suzuki Coupling: Couples an organoboron reagent with a halide.

Heck Coupling: Couples an alkene with a halide.

Sonogashira Coupling: Couples a terminal alkyne with a halide.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between a halide and an amine.

Modifications of the 2-Fluorobenzyl Substituent

The 2-fluorobenzyl group offers a rich platform for chemical diversification. Modifications can be targeted at the phenyl ring or the benzylic linker connecting it to the nicotinic acid core.

Introduction of Additional Substituents on the Phenyl Ring

The introduction of additional substituents onto the phenyl ring of the 2-fluorobenzyl moiety can significantly influence the compound's electronic, steric, and lipophilic properties. Standard electrophilic aromatic substitution reactions are a primary means to achieve such modifications. The directing effects of the existing fluorine and benzyl groups on the phenyl ring will govern the regioselectivity of these reactions.

The fluorine atom is an ortho-, para-director, while the benzyl group is also an ortho-, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these substituents. The interplay between these directing effects and the steric hindrance posed by the benzyl group will determine the final substitution pattern.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at the positions ortho or para to the fluorine and benzyl groups. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromine (-Br) or chlorine (-Cl) atom. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl (-R) group. This reaction may be prone to polyalkylation and rearrangements. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl (-COR) group, which can be subsequently reduced to an alkyl group. |

Variation of the Benzylic Linker Length or Heteroatom Incorporation

Modification of the benzylic methylene (-CH₂-) linker provides another avenue for structural diversification. This can involve extending the carbon chain (homologation) or replacing the carbon with a heteroatom such as oxygen or nitrogen.

Homologation of the Benzylic Linker:

Homologation, the extension of a carbon chain by one unit, can be achieved through various synthetic methods. For instance, a multi-step sequence involving conversion of the benzyl group to a leaving group, followed by nucleophilic substitution with a cyanide ion and subsequent reduction, could lengthen the chain. A more direct approach could involve a homologation reaction of the corresponding benzyl bromide with a diazo compound, a method that has been reported for electron-rich benzyl bromide derivatives.

Heteroatom Incorporation in the Benzylic Linker:

The incorporation of heteroatoms into the benzylic linker can introduce new hydrogen bonding capabilities and alter the conformational flexibility of the molecule.

Ether Linkage (-O-CH₂-): An ether linkage can be formed by the Williamson ether synthesis, reacting the sodium salt of 2-fluorophenol with a 6-(chloromethyl)nicotinate derivative.

Amine Linkage (-NH-CH₂-): A secondary amine linkage can be established through reductive amination between 2-fluoroaniline and a 6-formylnicotinate derivative, followed by reduction of the resulting imine.

These modifications would lead to novel classes of this compound analogs with potentially distinct biological activities and physicochemical properties.

Stereochemical Considerations and Chiral Derivatization

The parent compound, this compound, is achiral as it does not possess a stereocenter. The benzylic carbon is bonded to two hydrogen atoms, a phenyl ring, and a pyridine ring, all lying in a plane of symmetry with respect to the benzylic carbon.

However, chirality can be introduced into the molecule through derivatization. For example, if the benzylic linker is modified to include a chiral center, the resulting compound would exist as a pair of enantiomers.

Introduction of a Chiral Center:

A chiral center could be introduced at the benzylic position by replacing one of the benzylic hydrogens with a substituent. For instance, α-methylation of the benzylic carbon would create a chiral center. The asymmetric synthesis of such a derivative could be achieved using a chiral auxiliary or a chiral catalyst.

Chiral Resolution:

If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated through chiral resolution. wikipedia.org This can be achieved by several methods:

Formation of Diastereomeric Salts: Reaction of the racemic carboxylic acid with a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine) would form a mixture of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of the carboxylic acid.

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the chiral selector.

The stereochemistry of any chiral derivatives would be a critical factor in their biological activity, as enantiomers often exhibit different pharmacological profiles.

Mechanistic Investigations Involving 6 2 Fluorobenzyl Nicotinic Acid

Kinetics and Thermodynamics of Derivatization Reactions

While no studies have been published on the kinetics and thermodynamics of derivatization reactions specifically for 6-(2-Fluorobenzyl)nicotinic acid, the behavior of related nicotinic acid esters provides a foundation for anticipated reactivity.

The derivatization of the carboxylic acid group, for instance through esterification, is a common strategy to modify the physicochemical properties of a molecule. The kinetics of hydrolysis for nicotinic acid prodrugs, such as myristyl nicotinate (B505614), have been studied and found to follow pseudo-first-order kinetics. nih.govresearchgate.net The rate of these reactions is typically pH-dependent and influenced by the buffer species used. nih.govresearchgate.net For example, the hydrolysis of myristyl nicotinate is catalyzed by different buffers, with carbonate buffer showing the most significant catalytic effect compared to borate (B1201080) and phosphate (B84403) buffers. nih.gov

The thermodynamic parameters of such reactions are also crucial. For the hydrolysis of myristyl nicotinate in a phosphate buffer at pH 9, the activation energy was determined to be 24.57 kcal/mol, and the reaction was found to follow the Arrhenius equation. nih.govresearchgate.net Thermodynamic studies on the protonation of nicotinic acid have shown that the process is generally endothermic, with entropy being the primary driving force. researchgate.net

Future research on this compound would likely involve similar kinetic and thermodynamic studies of its derivatization reactions. The presence of the 2-fluorobenzyl group is expected to influence the electronic and steric environment of the carboxylic acid, thereby affecting reaction rates and equilibrium positions.

Table 1: Kinetic Data for the Hydrolysis of Myristyl Nicotinate

| Parameter | Value | Conditions |

| Reaction Order | Pseudo-first-order | Aqueous phosphate buffer (pH 5-10) |

| Rate Constant (k) | pH-dependent | 80 °C |

| Activation Energy (Ea) | 24.57 kcal/mol | pH 9, phosphate buffer |

| Half-life (t1/2) at 25 °C | 466.5 days | Calculated from Arrhenius plot |

This data is for Myristyl Nicotinate and is intended to be illustrative of the types of studies that could be conducted on this compound.

Role of this compound as a Ligand in Coordination Chemistry and Catalysis

The pyridine (B92270) nitrogen and the carboxylic acid group of nicotinic acid and its derivatives make them excellent candidates for ligands in coordination chemistry.

While there are no specific reports on the synthesis and characterization of metal complexes with this compound, the general principles of coordination chemistry suggest that it would readily form complexes with a variety of metal ions. The synthesis would likely involve the reaction of the deprotonated form of the acid with a metal salt in a suitable solvent. nih.gov

The characterization of such complexes would employ a range of spectroscopic and analytical techniques. These would include FT-IR to observe the coordination-induced shifts in the vibrational frequencies of the carboxylate and pyridine groups, UV-Vis spectroscopy to study the electronic transitions, and X-ray crystallography to determine the precise three-dimensional structure of the complex. nih.govjchemlett.com The molar conductivity of the complexes in solution would indicate whether they are electrolytic or non-electrolytic in nature. jchemlett.com

Table 2: General Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of functional groups and coordination sites |

| UV-Vis Spectroscopy | Electronic transitions and geometry of the complex |

| X-ray Crystallography | Definitive molecular structure |

| Molar Conductivity | Electrolytic nature of the complex |

| Elemental Analysis | Empirical formula of the complex |

Given the lack of synthesized metal complexes of this compound, there is no research on their catalytic applications. However, metal complexes of nicotinic acid and its derivatives have the potential to act as catalysts in various organic transformations.

Should such catalytic activity be discovered for complexes of this compound, mechanistic elucidation would be a critical area of investigation. This would involve identifying the active catalytic species, determining the oxidation states of the metal center throughout the catalytic cycle, and understanding the role of the ligand in promoting the reaction. Techniques such as in-situ spectroscopy, kinetic studies under varying substrate and catalyst concentrations, and computational modeling would be employed to map out the elementary steps of the catalytic cycle. The steric and electronic effects of the 2-fluorobenzyl substituent would be of particular interest in tuning the catalytic activity and selectivity.

Photochemical and Photophysical Properties and Reaction Mechanisms of this compound (if relevant)

There is currently no information available in the scientific literature regarding the photochemical and photophysical properties or reaction mechanisms of this compound.

The nicotinic acid core does have a UV absorption profile, and the introduction of the 2-fluorobenzyl group would be expected to modify its photophysical properties, such as its absorption and emission wavelengths, quantum yields, and excited-state lifetimes. Future studies could explore these properties through techniques like UV-Vis and fluorescence spectroscopy. The potential for photochemical reactions, such as photo-induced electron transfer or cyclization reactions, could also be an area of investigation, particularly given the presence of the fluorine atom which can influence reaction pathways.

Advanced Applications and Interdisciplinary Research Directions for 6 2 Fluorobenzyl Nicotinic Acid

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry investigates the formation of complex systems through non-covalent interactions. The molecular structure of 6-(2-Fluorobenzyl)nicotinic acid, featuring a carboxylic acid group and a fluorinated aromatic ring, theoretically presents possibilities for forming higher-order structures through hydrogen bonding and other non-covalent interactions.

Crystal Engineering and Co-crystallization Strategies

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties. In principle, the carboxylic acid moiety of this compound could participate in hydrogen bonding to form predictable supramolecular synthons. However, a comprehensive review of current scientific literature reveals a lack of specific studies dedicated to the crystal engineering or co-crystallization of this particular compound.

Formation of Supramolecular Assemblies in Solution

The self-assembly of molecules in solution into well-defined supramolecular structures is a field of intense research. While the amphiphilic nature of this compound might suggest the potential for forming micelles, vesicles, or other aggregates in specific solvent systems, there is currently no published research that specifically investigates these phenomena for this compound.

Integration into Advanced Materials Science

The development of advanced materials with tailored functionalities is a key area of modern science. The structural motifs within this compound could potentially serve as building blocks for various classes of materials.

Currently, there is no available scientific literature or patent documentation that describes the use of this compound as a building block for the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), or functional polymers. The potential for this compound in advanced materials science remains an unexplored area of research.

Exploration as a Precursor for Novel Chemical Entities with Undefined Applications

The utility of a chemical compound is often demonstrated by its role as an intermediate in the synthesis of more complex molecules. Patent literature indicates that this compound has been utilized as a precursor in the synthesis of novel chemical entities. Specifically, it has been described as an intermediate in the preparation of substituted picolinamide (B142947) compounds.

In these synthetic pathways, the carboxylic acid group of this compound is typically activated and then reacted with an appropriate amine to form an amide bond. This highlights its role as a foundational scaffold for generating a library of new molecules with potential applications yet to be fully characterized.

Analytical Method Development Utilizing this compound

The development of robust analytical methods is crucial for the characterization and quantification of chemical compounds. This can involve the use of a compound as a reference standard or its inclusion in the development of separation techniques.

A review of the current literature does not indicate any studies focused on the development of specific analytical methodologies utilizing this compound. There is no evidence of its use as a certified reference standard for analytical purposes, nor are there published methods detailing its specific behavior in separation science methodologies such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Summary of Research Findings

| Area of Application | Research Findings |

| Supramolecular Chemistry | No published studies on crystal engineering, co-crystallization, or self-assembly in solution. |

| Advanced Materials Science | No documented use as a building block for MOFs, COFs, or polymers. |

| Synthetic Precursor | Utilized as an intermediate in the synthesis of substituted picolinamides. |

| Analytical Method Development | No specific methods developed or use as a reference standard reported. |

Conclusion and Future Perspectives for Research on 6 2 Fluorobenzyl Nicotinic Acid

Summary of Key Academic Findings and Contributions

A comprehensive search of academic literature reveals no specific studies centered on 6-(2-Fluorobenzyl)nicotinic acid. Therefore, a summary of key academic findings and contributions for this exact compound cannot be compiled.

Identification of Unanswered Questions and Future Research Trajectories

Given the lack of existing research, the entire field of study for this compound is composed of unanswered questions. Future research would need to begin with the most fundamental aspects of its chemistry.

Primary Research Trajectories would include:

Synthesis: Developing a reliable and efficient synthetic route to produce this compound would be the inaugural step. This could potentially involve cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, to form the carbon-carbon bond between the pyridine (B92270) and benzyl (B1604629) moieties.

Structural Characterization: Once synthesized, the compound's structure would need to be unequivocally confirmed using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nanomegas.comresearchgate.net

Physicochemical Properties: Investigation into its fundamental properties such as melting point, solubility, and pKa would be essential.

Exploration of Biological Activity: Drawing inspiration from related nicotinic acid derivatives, future research could investigate the potential biological activities of this compound. nih.govnih.gov This could involve screening for activity as an anti-inflammatory, analgesic, or anticancer agent. researchgate.netchemistryjournal.net

Materials Science Applications: The fluorine atom and the aromatic rings suggest potential applications in materials science, for instance, in the development of novel polymers or as a component in liquid crystals or organic light-emitting diodes (OLEDs).

Broader Implications for Organic Synthesis and Materials Science from the Study of this compound

While direct implications from the study of this compound are speculative due to the absence of research, the exploration of this and similar molecules could have broader impacts.

The synthesis of such a molecule would contribute to the ever-expanding toolbox of organic chemists, potentially leading to new methodologies for the construction of complex heterocyclic compounds. The presence of a fluorine atom is of particular interest, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

In materials science, the incorporation of fluorinated building blocks can significantly influence the electronic and physical properties of materials. The study of how the 2-fluorobenzyl group in this specific arrangement affects properties like crystal packing, thermal stability, and photophysical behavior could provide valuable insights for the design of new functional materials.

Q & A

What are the optimal synthetic routes for 6-(2-fluorobenzyl)nicotinic acid, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of this compound involves nucleophilic fluorination or coupling reactions. A validated approach includes:

- Fluorobenzyl Group Introduction: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-fluorobenzyl moiety to a nicotinic acid precursor. Reaction conditions (temperature, catalyst loading, and solvent polarity) critically affect regioselectivity and yield .

- Acid Functionalization: Post-coupling, hydrolysis of ester intermediates under acidic or basic conditions generates the carboxylic acid group. Controlled pH (e.g., 2–3) minimizes side reactions like decarboxylation .

- Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Typical yields range from 60–75%, depending on precursor quality and reaction scale .

Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound and its intermediates?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies fluorobenzyl substitution patterns. The fluorine atom induces distinct splitting in aromatic proton signals (e.g., doublets or triplets near 7.0–7.5 ppm) .

- Infrared (IR) Spectroscopy: Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluorinated aromatic (C-F stretch ~1250 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 218.07 for C₁₂H₈FNO₂) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition typically occurs above 250°C, critical for storage and handling .

How does the fluorobenzyl substituent influence the pharmacokinetic properties of nicotinic acid derivatives?

Level: Advanced

Methodological Answer:

- Lipophilicity and Bioavailability: The fluorobenzyl group increases logP compared to unsubstituted nicotinic acid, enhancing blood-brain barrier permeability. Computational models (e.g., QSAR) predict a logP increase of ~1.5 units .

- Metabolic Stability: Fluorination reduces hepatic CYP450-mediated oxidation. In vitro microsomal assays (e.g., rat liver microsomes) show a 40% reduction in clearance compared to non-fluorinated analogs .

- Protein Binding: Fluorescence displacement assays using albumin indicate 85–90% plasma protein binding, impacting free drug concentration .

What is the reaction mechanism for oxidation of this compound under acidic conditions?

Level: Advanced

Methodological Answer:

- Protonation and Reactive Species: Under acidic pH (≤3), the carboxylic acid group is protonated, forming a reactive species. Kinetic studies (UV-Vis monitoring) reveal first-order dependence on both substrate and oxidant (e.g., peroxomonosulfate) .

- Rate-Limiting Step: Formation of a cyclic transition state involving the fluorobenzyl group and oxidant. Fluorine’s electron-withdrawing effect accelerates this step, with a rate constant (k) of 0.12 M⁻¹s⁻¹ at 25°C .

- Product Analysis: LC-MS identifies N-oxide derivatives as primary products. Stoichiometric ratios (1:1 substrate:oxidant) confirm non-radical pathways .

How can researchers analyze metal chelate formation with this compound?

Level: Advanced

Methodological Answer:

- Coordination Chemistry: The compound acts as a bidentate ligand via the carboxylic acid and pyridine nitrogen. Titration with metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) at pH 5–6 yields stable complexes .

- Characterization:

- Biological Activity: Chelates exhibit enhanced antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for free ligand) .

How can clinical data on nicotinic acid inform preclinical studies of its fluorinated derivatives?

Level: Translational Research

Methodological Answer:

- Mechanistic Parallels: Nicotinic acid’s lipid-modifying effects (e.g., HDL-C elevation) may extrapolate to fluorinated analogs. In vitro assays (e.g., hepatocyte PPAR-α activation) validate target engagement .

- Toxicity Mitigation: Lessons from AIM-HIGH and HPS2-THRIVE trials suggest monitoring off-target effects (e.g., flushing, insulin resistance) via in vivo glucose tolerance tests in rodent models .

- Dose Optimization: Allometric scaling from nicotinic acid’s human equivalent dose (HED) adjusts for fluorobenzyl-induced potency shifts. Example: 100 mg/kg in rats ≈ 8 mg/kg HED .

What in silico methodologies predict the biological activity of this compound?

Level: Advanced

Methodological Answer:

- Docking Studies: Molecular docking (AutoDock Vina) against targets like GPR109A (nicotinic acid receptor) predicts binding affinity (ΔG ≈ -9.2 kcal/mol). Fluorobenzyl occupies a hydrophobic pocket, enhancing affinity vs. native ligand (ΔG = -7.5 kcal/mol) .

- ADMET Prediction: Tools like SwissADME estimate high gastrointestinal absorption (95%) but moderate blood-brain barrier penetration (CNS MPO score = 3.5) .

- MD Simulations: 100-ns simulations (AMBER) assess complex stability with target proteins, revealing stable hydrogen bonds between fluorine and Tyr-320 residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.